molecular formula C11H13NO3 B1391601 6-(Cyclobutylmethoxy)nicotinic acid CAS No. 1235440-26-2

6-(Cyclobutylmethoxy)nicotinic acid

Cat. No. B1391601
M. Wt: 207.23 g/mol
InChI Key: DKPOXMLQTYEANZ-UHFFFAOYSA-N
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Description

6-(Cyclobutylmethoxy)nicotinic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It has gained significant attention in scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The InChI code for 6-(Cyclobutylmethoxy)nicotinic acid is 1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) . This indicates the presence of a cyclobutyl group attached to a methoxy group, which is further attached to a nicotinic acid molecule.


Physical And Chemical Properties Analysis

6-(Cyclobutylmethoxy)nicotinic acid has a molecular weight of 207.23 .

Scientific Research Applications

Receptors and Lipid-Lowering Effects

  • G-protein-coupled Receptors (GPRs) and Anti-lipolytic Effect : 6-(Cyclobutylmethoxy)nicotinic acid, as a derivative of nicotinic acid, engages with specific receptors like PUMA-G and HM74 in adipose tissue, which are involved in lipid metabolism. These receptors mediate the anti-lipolytic effects of nicotinic acid, reducing lipolysis and lowering lipid levels in the blood (Tunaru et al., 2003).

Enzymatic Production and Herbicidal Activity

  • Enzymatic Hydroxylation for Production : 6-(Cyclobutylmethoxy)nicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation using microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process is significant for industrial applications (Mizon, 1995).
  • Herbicidal Activity : Derivatives of nicotinic acid, including 6-(Cyclobutylmethoxy)nicotinic acid, have shown potential as herbicides. They exhibit significant herbicidal activity against certain plant species, making them candidates for agricultural applications (Yu et al., 2021).

Vasorelaxation and Antioxidation Properties

  • Vasorelaxation and Antioxidant Activity : Thionicotinic acid derivatives, related to nicotinic acid, demonstrate vasorelaxant and antioxidant properties. These findings suggest potential therapeutic applications for cardiovascular diseases (Prachayasittikul et al., 2010).

Anti-Atherosclerosis Mechanisms

  • Atherosclerosis Prevention : Nicotinic acid and its derivatives, including 6-(Cyclobutylmethoxy)nicotinic acid, can inhibit the progression of atherosclerosis in mice. This action is mediated through the GPR109A receptor, suggesting a role in cardiovascular health (Lukasova et al., 2011).

Enzymatic Interactions and Metabolism

  • Nicotinic Acid Hydroxylase System : The metabolism of nicotinic acid, involving its hydroxylation to 6-hydroxynicotinic acid, is catalyzed by specific enzymes in certain bacteria, providing insights into microbial metabolism and biotransformation processes (Hunt, 1959).

properties

IUPAC Name

6-(cyclobutylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-4-5-10(12-6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOXMLQTYEANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclobutylmethoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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